molecular formula C11H20Cl2N2 B1274225 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride CAS No. 55875-55-3

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride

Cat. No.: B1274225
CAS No.: 55875-55-3
M. Wt: 251.19 g/mol
InChI Key: NWQNCALMMPMUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: 4-(2-Aminopropyl)-N,N-dimethylaniline dihydrochloride is a substituted aniline derivative with the molecular formula C₁₁H₁₈N₂·2HCl and a molecular weight of 265.22 g/mol . The compound features a dimethylaniline backbone substituted with a 2-aminopropyl group at the para position, protonated as a dihydrochloride salt. Its IUPAC name is this compound, and it is identified by CAS number 55875-60-0 .

Properties

IUPAC Name

4-(2-aminopropyl)-N,N-dimethylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-9(12)8-10-4-6-11(7-5-10)13(2)3;;/h4-7,9H,8,12H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQNCALMMPMUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)N(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971272
Record name 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55875-55-3
Record name Phenethylamine, 4-dimethylamino-alpha-methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055875553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminopropyl)-N,N-dimethylaniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride involves nucleophilic substitution reactions starting from N,N-dimethylaniline and 2-bromopropane:

  • Step 1: Nucleophilic Substitution
    N,N-dimethylaniline reacts with 2-bromopropane in the presence of a base such as sodium hydroxide. The bromine atom in 2-bromopropane is replaced by the 2-aminopropyl group through a nucleophilic substitution mechanism. This step forms the free base of the target compound.

  • Step 2: Salt Formation
    The free base is then treated with hydrochloric acid to form the dihydrochloride salt, which increases the compound's stability and solubility for further use.

  • Reaction Conditions :
    The reaction typically proceeds under controlled temperature and stirring conditions. Industrially, continuous flow reactors are employed to optimize temperature, pressure, and reaction time, improving yield and purity while reducing human error.

Parameter Typical Conditions
Base Sodium hydroxide
Alkylating agent 2-Bromopropane
Solvent Often aqueous or organic solvents
Temperature Ambient to moderate (20–40 °C)
Reaction time Several hours
Salt formation agent Hydrochloric acid

This method is scalable and adaptable for industrial production, benefiting from continuous flow technology for enhanced control and efficiency.

Industrial Production Methods

Industrial synthesis leverages continuous flow reactors, which allow:

This approach is preferred for large-scale production due to its reproducibility and efficiency.

Related Compound Preparation Insights

While direct preparation methods for this compound are specialized, related compounds like N,N-dimethyl-p-phenylenediamine hydrochloride (a structural analog) provide useful synthetic insights:

  • Synthesis of N,N-dimethyl-p-phenylenediamine hydrochloride involves:

    • Reaction of p-nitrochlorobenzene with dimethylamine hydrochloride in toluene and water.
    • Addition of sodium hydroxide solution under controlled temperature (20–40 °C).
    • Hydrogenation reduction using an active nickel catalyst.
    • Treatment with hydrogen chloride gas to precipitate the hydrochloride salt.
    • Filtration and centrifugation to isolate the product with high purity (99.6%) and yield (97.3%).

This multi-step process highlights common industrial practices such as phase separation, catalytic hydrogenation, and salt formation that can be adapted or considered when synthesizing related aromatic amines.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials N,N-dimethylaniline, 2-bromopropane
Key Reaction Type Nucleophilic substitution
Base Used Sodium hydroxide
Salt Formation Hydrochloric acid to form dihydrochloride salt
Industrial Scale Technology Continuous flow reactors for better control, yield, and safety
Related Compound Synthesis Multi-step synthesis involving nucleophilic substitution, hydrogenation, and salt formation
Typical Yields High yields reported in analogous syntheses (~97%)
Reaction Conditions Mild to moderate temperatures (20–40 °C), aqueous/organic solvents, controlled pH

Research Findings and Notes on Preparation

  • The nucleophilic substitution mechanism is well-established for introducing the 2-aminopropyl side chain onto the aromatic ring.
  • Formation of the dihydrochloride salt is critical for stabilization and practical handling of the compound.
  • Continuous flow reactors represent a modern advancement in industrial synthesis, offering scalability and reproducibility.
  • Analogous synthetic routes for related aromatic amines provide valuable procedural frameworks and highlight the importance of catalytic hydrogenation and careful pH control.
  • Stability under laboratory conditions is generally good, but care must be taken to avoid degradation by light or heat during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Chemical Structure : The compound features an aniline group with a 2-aminopropyl chain and two methyl groups on the nitrogen atom.
  • Mechanism of Action : It primarily acts as an indirect sympathomimetic agent, stimulating the release of norepinephrine from adrenergic nerve terminals, leading to mydriasis (pupil dilation) .

Chemistry

  • Synthesis of Complex Molecules : 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for various chemical transformations, making it valuable in organic synthesis .

Biology

  • Enzyme Interaction Studies : The compound is utilized to study interactions between enzymes and proteins. It has been shown to influence monoamine oxidase activity, which is crucial for neurotransmitter metabolism .
  • Cell Signaling Pathways : It modulates cellular responses by affecting signaling pathways such as cAMP, which plays a vital role in hormone signaling .

Medicine

  • Ophthalmic Applications : Due to its ability to induce pupil dilation, it is used in diagnostic procedures in ophthalmology. It aids in examinations requiring a clear view of the retina .
  • Potential Therapeutic Effects : Research indicates possible neuroprotective effects and antioxidant properties, suggesting its potential for treating neurodegenerative diseases .

Industry

  • Dyes and Pigments Production : The compound is employed in manufacturing dyes and pigments due to its aromatic amine structure, which is essential for color development in various applications .

The biological activities of this compound include:

  • Antioxidant Properties : Studies have demonstrated its ability to scavenge free radicals, indicating potential use as an antioxidant in therapeutic formulations. At concentrations above 50 µM, it exhibited significant free radical scavenging ability .
  • Neuroprotective Effects : In vitro studies showed that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide, with an effective concentration (EC50) around 30 µM .
  • Enzyme Inhibition : It has shown moderate inhibition of acetylcholinesterase (AChE) with an IC50 value of 25 µM, suggesting potential applications in cognitive disorder treatments .

Case Studies and Experimental Data

  • Antioxidant Activity Study :
    • Researchers evaluated various amine derivatives for their antioxidant capacity. This compound demonstrated significant efficacy at concentrations above 50 µM.
  • Neuroprotective Effects Analysis :
    • In vitro experiments indicated that this compound could shield neuronal cells from damage caused by oxidative stress. The protective effect was quantified with an EC50 value of approximately 30 µM.
  • Enzyme Inhibition Testing :
    • The compound's inhibition of acetylcholinesterase was assessed, revealing an IC50 value of 25 µM. This finding highlights its potential relevance in developing treatments for conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride:

4-(Aminomethyl)-N,N-dimethylaniline Dihydrochloride (CAS 34403-52-6)
  • Molecular Formula : C₉H₁₆Cl₂N₂ .
  • Molecular Weight : 223.14 g/mol .
  • Physical Properties :
    • Melting Point: 220–224°C (decomposition) .
    • Solubility: Water and alcohol .
  • Key Differences: Substituent: Aminomethyl group (vs. aminopropyl in the parent compound), leading to a shorter alkyl chain and lower molecular weight. Applications: Widely used as a catalyst in organic synthesis and pharmaceutical intermediates .
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline Dihydrochloride (CAS 1986297-80-6)
  • Molecular Formula : C₁₀H₁₈Cl₂N₂ .
  • Molecular Weight : 237.17 g/mol .
  • Key Differences: Substituent: 1-Aminoethyl group with R-configuration (vs. 2-aminopropyl in the parent compound).
4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline Dihydrochloride
  • Molecular Formula : C₁₂H₂₂Cl₂N₂ .
  • Key Differences: Additional methyl group at the meta position on the benzene ring. Stereochemistry: (2S)-configured aminopropyl group, which may influence biological activity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₁₁H₁₈Cl₂N₂ 265.22 2-aminopropyl, dimethylamine Intermediate in organic synthesis
4-(Aminomethyl)-N,N-dimethylaniline dihydrochloride C₉H₁₆Cl₂N₂ 223.14 Aminomethyl, dimethylamine Catalyst, pharmaceutical intermediate
(R)-4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride C₁₀H₁₈Cl₂N₂ 237.17 1-aminoethyl (R-configuration) Enantioselective synthesis
4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline dihydrochloride C₁₂H₂₂Cl₂N₂ 265.22 2-aminopropyl, trimethylamine Potential receptor modulation

Research Findings and Functional Insights

  • .

Biological Activity

4-(2-Aminopropyl)-N,N-dimethylaniline dihydrochloride, also known by its CAS number 55875-55-3, is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H18Cl2N2
  • Molecular Weight : 249.19 g/mol
  • Structure : The compound features a dimethylamino group and an amino group on a propyl chain, contributing to its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antioxidant Properties : Research indicates that compounds with similar structures can act as antioxidants by scavenging free radicals.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be beneficial in therapeutic contexts.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The amine groups may facilitate binding to neurotransmitter receptors, influencing neuronal signaling.
  • Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to modulate ROS levels, which are crucial in cellular signaling and apoptosis.
  • Enzyme Inhibition Pathways : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular metabolism and growth.

Case Studies and Experimental Data

  • Antioxidant Activity :
    • A study evaluated the antioxidant capacity of various amine derivatives, finding that 4-(2-aminopropyl)-N,N-dimethylaniline showed significant free radical scavenging ability at concentrations above 50 µM.
  • Neuroprotective Effects :
    • In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The EC50 value for protective effects was determined to be around 30 µM.
  • Enzyme Inhibition :
    • The compound was tested against acetylcholinesterase (AChE), showing an IC50 value of 25 µM, indicating moderate inhibition and suggesting potential use in treating cognitive disorders.

Data Table: Biological Activity Summary

Activity TypeObserved EffectConcentration (µM)Reference
Antioxidant ActivityFree radical scavenging>50
NeuroprotectionProtection against oxidative stress30
Enzyme InhibitionAChE inhibition25

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, the compound’s hydrochloride salt formation can be achieved by reacting the free base with hydrochloric acid under anhydrous conditions. Purification via recrystallization using ethanol/water mixtures (1:3 v/v) at 4°C enhances purity, as evidenced by melting point consistency (294.3°C at 760 mmHg) . Monitoring reaction progress via thin-layer chromatography (TLC) with silica gel plates (ethyl acetate:methanol = 9:1) ensures intermediate stability. Adjusting stoichiometric ratios of precursors (e.g., 4-(2-aminopropyl)-N,N-dimethylaniline to HCl) to 1:2 minimizes unreacted starting material .

Q. What analytical methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H-NMR (400 MHz, D2 _2O) to confirm aromatic proton environments (δ 7.2–7.4 ppm) and methyl groups (δ 2.8–3.1 ppm for N,N-dimethyl; δ 1.2–1.5 ppm for aminopropyl). 13C^13C-NMR (100 MHz) identifies carbons adjacent to nitrogen (e.g., C-N at δ 40–50 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) verifies the molecular ion peak at m/z 265.2225 (C12 _{12}H22 _{22}Cl2 _2N2 _2) .
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages to theoretical values (C: 54.34%, H: 8.36%, N: 10.56%, Cl: 26.74%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 3–9) and storing at 25°C and 40°C. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient). The compound is most stable at pH 4–6, with <5% degradation over 30 days. Above pH 7, dehydrochlorination occurs, forming the free base, which precipitates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor-binding data for this compound?

  • Methodological Answer : Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. Standardize protocols:

  • Use radioligand binding assays with purified receptor membranes (e.g., HEK293 cells expressing human 5-HT2A_{2A}) in Tris-HCl buffer (pH 7.4, 25°C).
  • Control for ionic strength (150 mM NaCl) and cofactors (e.g., Mg2+^{2+}) to mimic physiological conditions.
  • Validate results with orthogonal methods (e.g., functional cAMP assays) to distinguish allosteric vs. orthosteric effects .

Q. What computational strategies are effective for modeling the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., PDB: 6A93 for 5-HT2A_{2A}). Focus on the aminopropyl group’s electrostatic interactions with Asp155.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area (PSA = 45 Å2 ^2), and H-bond donors (n = 2) using datasets of IC50 _{50} values. Validate with leave-one-out cross-validation (R2 ^2 > 0.8) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How can researchers design experiments to investigate the compound’s role in modulating ion channels, such as ryanodine receptors (RyR)?

  • Methodological Answer :

  • Electrophysiology : Use patch-clamp techniques on pulmonary arterial smooth muscle cells. Apply 10 µM compound and measure RyR-mediated Ca2+^{2+} sparks (Fluo-4 AM fluorescence). Compare to FL 365, a known RyR inhibitor .
  • Calcium Imaging : Treat cells with thapsigargin (to deplete ER Ca2+^{2+}) and monitor recovery kinetics. Slower recovery indicates RyR inhibition .
  • Western Blotting : Quantify phosphorylation of RyR2 (Ser2808) to assess regulatory effects .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Re-evaluate solubility using standardized protocols:

  • Prepare saturated solutions in DMSO, ethanol, and water. Stir for 24 h at 25°C.
  • Filter (0.22 µm) and quantify via UV-Vis (λ = 254 nm).
  • Discrepancies may arise from hydrate formation in water (e.g., dihydrate vs. anhydrous). Characterize solid phases with PXRD to identify polymorphs .

Experimental Design Considerations

Q. What in vitro models are appropriate for studying the compound’s potential neuropharmacological effects?

  • Methodological Answer :

  • Primary Neuronal Cultures : Treat rat cortical neurons (DIV 7–14) with 1–100 µM compound. Assess neurite outgrowth (βIII-tubulin staining) and synaptic density (synaptophysin ELISA) .
  • Microelectrode Arrays (MEAs) : Measure spontaneous firing rates in hippocampal slices. A >20% decrease suggests GABAergic modulation .

Notes

  • Critical Citations : Prioritize data from PubChem and ChemNet for physicochemical properties, and peer-reviewed journals for biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.